C15H11BrClNO

Description

Contextualization within Contemporary Chemical and Pharmaceutical Sciences

The molecular formula C15H11BrClNO represents a specific arrangement of atoms that can correspond to multiple distinct chemical structures. Research in contemporary chemical and pharmaceutical sciences often involves the synthesis, characterization, and investigation of novel compounds, including those with this particular elemental composition. Compounds sharing the this compound formula have been explored across various scientific disciplines, including medicinal chemistry, organic synthesis, and materials science. For instance, derivatives of benzophenone (B1666685), dibenzazepines, and heterocyclic compounds such as isoxazoles have been synthesized and studied, each presenting unique structural features and potential applications ontosight.aihodoodo.comchemicalbook.comlifesciencesite.comsciencepub.netcymitquimica.comsynzeal.com. The investigation into these diverse molecular architectures underscores the broad scope of academic inquiry associated with this formula.

Significance of this compound as a Subject of Academic Inquiry

The significance of this compound as a subject of academic inquiry is demonstrated through specific research efforts focused on compounds possessing this molecular formula. One notable area of investigation involves heterocyclic compounds, such as isoxazole (B147169) derivatives. For example, the compound 3-(4-Bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole , which has the molecular formula this compound, has been synthesized and characterized lifesciencesite.comsciencepub.net. This particular compound and its analogs have been evaluated for their potential anti-inflammatory and analgesic activities. Research has included detailed analytical characterization, such as elemental analysis and melting point determination, and has also employed computational methods like molecular docking to predict their interactions with biological targets, such as cyclooxygenase II (COX-II) lifesciencesite.comsciencepub.net. These studies highlight the compound's potential as a scaffold for developing new therapeutic agents.

Furthermore, other compounds with the this compound formula have been studied for distinct biological roles. For instance, a compound identified as SMI-6860766, also represented by this compound, has been investigated as a blocker of CD40-TRAF6 interactions. Research indicates that this compound can ameliorate the complications associated with diet-induced obesity in mice hodoodo.com. This finding underscores the diverse biological relevance and potential therapeutic applications that compounds with the this compound formula may possess, spanning from anti-inflammatory mechanisms to metabolic regulation.

Research Findings and Characterization Data for 3-(4-Bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole:

The synthesis of 3-(4-Bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole (identified as Compound 7 in the referenced study) was achieved through established organic synthesis pathways, typically involving condensation reactions followed by cyclization lifesciencesite.comsciencepub.net. The characterization of this compound confirmed its molecular formula this compound through elemental analysis.

| Parameter | Value | Notes |

| Molecular Formula | This compound | |

| Compound Name | 3-(4-Bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole | Identified as Compound 7 in lifesciencesite.comsciencepub.net |

| Yield | 74% | Percentage of product obtained from the synthesis reaction lifesciencesite.comsciencepub.net |

| Melting Point (m.p.) | 295-297 °C | Indicates the purity and crystalline nature of the compound lifesciencesite.comsciencepub.net |

| Elemental Analysis | Comparison of calculated vs. found elemental composition. | |

| - Carbon (C) | Calculated: 53.52% / Found: 53.70% | lifesciencesite.comsciencepub.net |

| - Hydrogen (H) | Calculated: 3.29% / Found: 3.24% | lifesciencesite.comsciencepub.net |

| - Nitrogen (N) | Calculated: 4.16% / Found: 4.30% | lifesciencesite.comsciencepub.net |

Beyond its characterization, academic inquiry has also explored the potential biological activities of such compounds. Docking studies, for example, have suggested that compounds synthesized via these pathways may exhibit inhibitory effects on enzymes like COX-II, which are implicated in inflammatory processes lifesciencesite.comsciencepub.net. This research positions this compound-containing molecules as subjects of interest for developing new anti-inflammatory and analgesic agents.

Compound Name Table

| Molecular Formula | Chemical Name / Synonym | CAS Number | Reference(s) |

| This compound | 3-(4-Bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole | Not specified | lifesciencesite.comsciencepub.net |

| This compound | Bromoacetamide-2-chloro-5-benzophenone | Not specified | ontosight.ai |

| This compound | acetamide, N-(2-benzoyl-4-bromophenyl)-2-chloro- | Not specified | ontosight.ai |

| This compound | (E)-3-((4-bromo-2-chlorophenyl)amino)-1-phenylprop-2-en-1-one | Not specified | hodoodo.com |

| This compound | SMI-6860766; TRAF-STOP 6860766 | Not specified | hodoodo.com |

| This compound | Oxcarbazepine Impurity 2 | 2512216-68-9 | synzeal.com |

| This compound | Acridine, 2-(bromomethyl)-9-chloro-7-methoxy- | 362019-60-1 | chemicalbook.com |

| This compound | 5-bromo-5,6-dihydrobenzo[b] ontosight.aibenzazepine-11-carbonyl chloride | 33948-20-8 | |

| This compound | (as per Oxcarbazepine EP Impurity C) | 1956383-18-8 | parchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11BrClNO |

|---|---|

Molecular Weight |

336.61 g/mol |

IUPAC Name |

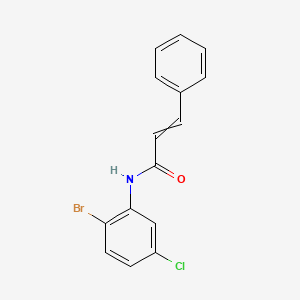

N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C15H11BrClNO/c16-13-8-7-12(17)10-14(13)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19) |

InChI Key |

RUIJPFQMMFRZMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for C15h11brclno

Established Synthetic Routes for C15H11BrClNO and Related Structural Frameworks

The most established and widely employed method for the synthesis of chalcones, including this compound and its analogs, is the Claisen-Schmidt condensation. nih.govwikipedia.org This base-catalyzed condensation reaction involves an aromatic ketone and an aromatic aldehyde. For the synthesis of this compound, the reactants would be 4-bromoacetophenone and 4-chloro-3-nitrobenzaldehyde (B100839).

The reaction is typically carried out in a polar solvent, such as ethanol (B145695) or methanol, in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The base abstracts a proton from the α-carbon of the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated chalcone (B49325) structure. The presence of electron-withdrawing groups, such as the nitro group in the benzaldehyde (B42025) reactant, generally favors the base-catalyzed condensation. nih.gov

A general procedure for a similar chalcone, 4'-bromochalcone, involves dissolving 4-bromoacetophenone and benzaldehyde in ethanol, followed by the dropwise addition of a 10% NaOH solution. The mixture is then stirred at room temperature. uns.ac.id For this compound, a similar protocol would be applicable, with reaction times that can range from a few hours to 24 hours. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into cold water or onto crushed ice, followed by acidification to precipitate the chalcone. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Table 1: Reactants for the Claisen-Schmidt Synthesis of this compound

| Reactant Name | Chemical Structure | Role in Reaction |

| 4-Bromoacetophenone | Br-C₆H₄-C(O)CH₃ | Ketone (Nucleophile precursor) |

| 4-Chloro-3-nitrobenzaldehyde | Cl(NO₂)-C₆H₃-CHO | Aldehyde (Electrophile) |

| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | NaOH or KOH | Base Catalyst |

| Ethanol or Methanol | C₂H₅OH or CH₃OH | Solvent |

Exploration of Novel Synthetic Approaches for this compound and its Analogues

While the Claisen-Schmidt condensation is the conventional method, researchers have explored alternative synthetic strategies for chalcones to improve yields, reduce reaction times, and employ greener reaction conditions. These novel approaches could be adapted for the synthesis of this compound.

One such alternative is the Wittig reaction . This method involves the reaction of a phosphonium (B103445) ylide, derived from an appropriate acetophenone, with an aldehyde. For the synthesis of this compound, the ylide would be generated from a triphenylphosphonium salt of 4-bromoacetophenone. The Wittig reaction is known for its high degree of stereoselectivity, typically affording the (E)-isomer of the alkene, which is the desired configuration for this compound. mdpi.com

Another modern approach is the use of Suzuki coupling reactions . This palladium-catalyzed cross-coupling reaction can be employed to form one of the aryl-alkene bonds in the chalcone structure. jchemrev.com This method offers a versatile route to highly substituted chalcones that may be difficult to access via the Claisen-Schmidt condensation.

Furthermore, solid-phase synthesis and the use of heterogeneous catalysts represent greener alternatives to traditional solution-phase chemistry, simplifying product purification and catalyst recovery. jocpr.com

Chemical Derivatization for Structure-Activity Relationship Probing and Lead Generation

The chalcone scaffold of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR) and to generate lead compounds for drug discovery. The two aromatic rings and the α,β-unsaturated carbonyl system are key areas for derivatization.

Modifications of the Aromatic Rings: The bromine and chlorine substituents on the phenyl rings of this compound can be replaced with other functional groups to probe the effects of electronics and sterics on biological activity. For instance, the bromine atom could be substituted with other halogens (F, I) or with electron-donating groups (e.g., methoxy, methyl) or stronger electron-withdrawing groups (e.g., trifluoromethyl). Similarly, the chlorine and nitro groups on the other ring can be varied. The introduction of hydroxyl or amino groups can also be explored, as these functionalities can participate in hydrogen bonding with biological targets. mdpi.comnih.gov

Modification of the α,β-Unsaturated Carbonyl System: The enone moiety is a Michael acceptor and can react with nucleophiles. This reactivity can be exploited for the synthesis of derivatives such as pyrazolines, which are known to possess a wide range of biological activities. jocpr.com Reduction of the carbonyl group to a hydroxyl group or complete reduction of the double bond to a saturated linker can also provide valuable SAR information. nih.gov

Table 2: Potential Derivatization Strategies for this compound

| Modification Site | Potential Modifications | Rationale for SAR Studies |

| 4-Bromophenyl Ring | Replacement of Br with F, Cl, I, OCH₃, CH₃, CF₃ | Investigate the effect of halogen size, electronegativity, and electronic properties. |

| 4-Chloro-3-nitrophenyl Ring | Variation of Cl and NO₂ positions and identities. Introduction of other substituents. | Probe the influence of substitution pattern on biological activity. |

| α,β-Unsaturated Carbonyl | Reaction with nucleophiles (e.g., hydrazine (B178648) to form pyrazolines). Reduction of the C=O or C=C bond. | Explore the importance of the Michael acceptor functionality and the planarity of the linker. |

Advanced Techniques in this compound Synthesis (e.g., Stereoselective Transformations, Microwave-Assisted Synthesis)

To enhance the efficiency and sustainability of the synthesis of this compound, advanced techniques can be employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. uns.ac.idfrontiersin.org The Claisen-Schmidt condensation for the synthesis of chalcones has been shown to be amenable to microwave assistance. pharmacophorejournal.comjocpr.com For the synthesis of this compound, a mixture of 4-bromoacetophenone and 4-chloro-3-nitrobenzaldehyde in a suitable solvent with a base catalyst could be subjected to microwave irradiation for a few minutes, potentially offering a significant improvement over the hours-long conventional procedure. uns.ac.id This rapid heating can also minimize the formation of side products.

Stereoselective Transformations: The synthesis of chalcones via the Claisen-Schmidt condensation and the Wittig reaction generally results in the thermodynamically more stable (E)-isomer. However, for specific applications, the (Z)-isomer might be of interest. Photochemical isomerization can be used to convert the (E)-isomer to the (Z)-isomer. Stereoselective reduction of the carbonyl group can lead to the formation of chiral allylic alcohols, which can be valuable intermediates for further synthetic transformations. While the Claisen-Schmidt reaction itself is not typically stereoselective in terms of creating a chiral center, subsequent reactions on the chalcone scaffold can be designed to be stereoselective.

Structural Characterization and Spectroscopic Analysis of C15h11brclno

Computational Chemistry and Theoretical Studies on C15h11brclno

Quantum Mechanical Studies and Electronic Structure of C15H11BrClNO

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of this compound. These studies provide insights into the molecule's geometry, electronic distribution, and spectroscopic properties.

Research on structurally similar halo-substituted chalcones has demonstrated the utility of DFT methods, such as B3LYP with a suitable basis set (e.g., cc-pVDZ), to optimize the molecular structure and calculate key electronic parameters. koyauniversity.org For a molecule like this compound, these calculations would reveal bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of its atomic arrangement.

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (EHOMO - ELUMO) is a significant indicator of a molecule's chemical reactivity and kinetic stability. koyauniversity.org A smaller energy gap suggests higher reactivity. For instance, in a study on a brominated chalcone (B49325), the HOMO-LUMO energy gap was calculated to be 4.325 eV, indicating its chemical activity. koyauniversity.orgresearchgate.net

The distribution of these orbitals is also informative. In many chalcone derivatives, the HOMO is often localized on one aromatic ring, while the LUMO is distributed across the α,β-unsaturated ketone system and the other aromatic ring. koyauniversity.org This separation of electron density is key to understanding the molecule's charge transfer characteristics and its potential for non-linear optical (NLO) applications. rasayanjournal.co.in

Table 1: Representative Quantum Chemical Parameters for a Halogenated Chalcone Analog

| Parameter | Value | Significance |

| HOMO Energy | -6.6861 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.3611 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.325 eV | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | 6.6861 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 2.3611 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.5236 | A measure of the ability to attract electrons. researchgate.net |

| Chemical Softness (σ) | 0.4624 | A measure of the molecule's polarizability. researchgate.net |

Note: The data presented is for a representative brominated chalcone and is used here for illustrative purposes, as specific data for this compound is not available. researchgate.net

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand like this compound might interact with a biological target, such as a protein receptor.

Studies on chloro-substituted hydroxyxanthone derivatives have shown that molecular docking can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a protein. researchgate.net For this compound, docking simulations would be employed to screen its binding affinity against various protein targets, helping to identify potential therapeutic applications.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes and the strength of intermolecular interactions. This information is crucial for assessing the viability of the compound as a potential drug candidate. mdpi.com

Prediction of Molecular Reactivity and Behavior through Computational Methods

Computational methods are instrumental in predicting the reactivity of this compound. The analysis of the Molecular Electrostatic Potential (MEP) surface is a valuable tool in this regard. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This allows for the prediction of how the molecule will interact with other reagents. rasayanjournal.co.in

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are useful for comparing the reactivity of a series of related compounds and for understanding the effects of different substituents on the molecule's behavior. mdpi.com

Furthermore, computational studies can predict the sites for electrophilic and nucleophilic attack by analyzing the Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

Advanced Computational Methodologies in this compound Research

The field of computational chemistry is continually evolving, with new methodologies being developed to enhance the accuracy and scope of molecular modeling. For a compound like this compound, advanced techniques such as generative models for molecular design could be employed.

Generative models, a type of artificial intelligence, can be trained on large datasets of known molecules and their properties to design new molecules with desired characteristics. For instance, a generative model could be used to design novel analogs of this compound with improved binding affinity to a specific biological target or with enhanced NLO properties.

Another advanced methodology is the use of hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. These methods allow for the study of a small, reactive part of a large system (e.g., the active site of an enzyme with the bound ligand) with high-level quantum mechanics, while the rest of the system is treated with more computationally efficient molecular mechanics. This approach provides a balance between accuracy and computational cost, enabling the study of complex biological systems.

The introduction of bromine into a molecular structure is a recognized strategy in drug design, as it can influence the pharmacodynamic and pharmacokinetic properties of a compound through the formation of halogen bonds. ump.edu.pl Computational studies are essential for understanding and predicting the impact of such modifications.

Investigation of Molecular Interactions and Biological Targets of C15h11brclno

Characterization of Specific Ligand-Biomolecule Binding Events Involving C15H11BrClNO

The binding of SMI-6860766 to members of the TRAF family of proteins has been quantitatively characterized, demonstrating a degree of selectivity. The dissociation constants (Kd) for the binding of SMI-6860766 to several TRAF proteins are detailed in the table below.

| Biomolecule | Dissociation Constant (Kd) in µM |

|---|---|

| TRAF1 | 52 |

| TRAF2 | 30 |

| TRAF3 | 37 |

| TRAF6 | 59 |

These binding affinities indicate that SMI-6860766 interacts with multiple TRAF proteins. However, its primary characterized biological activity is the inhibition of the CD40-TRAF6 signaling axis. The specific binding site of SMI-6860766 on the TRAF proteins has not been extensively detailed in the available literature, but its action is consistent with interference of the CD40 binding region on TRAF6.

Identification and Validation of Biological Targets Modulated by this compound

The primary biological target of SMI-6860766 is the protein-protein interaction between the cytoplasmic domain of the cell surface receptor CD40 and the downstream signaling adaptor protein TRAF6. The engagement of CD40 by its ligand, CD40L, recruits TRAF6, leading to the activation of several downstream signaling cascades, most notably the canonical NF-κB pathway, which plays a central role in inflammation.

The validation of the CD40-TRAF6 interaction as the target of SMI-6860766 has been demonstrated through various cellular and in vivo studies. Treatment of cells with SMI-6860766 has been shown to inhibit the downstream consequences of CD40 signaling. For instance, in RAW 264.7 macrophages, SMI-6860766 inhibits lipopolysaccharide (LPS)-induced increases in NF-κB levels with a half-maximal inhibitory concentration (IC50) of 0.3 µM. nih.gov Furthermore, it inhibits the anti-CD40 antibody-induced increase in the levels of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in primary mouse bone marrow-derived macrophages (BMDMs) with IC50 values of 5.7 µM and 2.4 µM, respectively. nih.gov

The table below summarizes the inhibitory activity of SMI-6860766 on key downstream signaling events mediated by the CD40-TRAF6 axis.

| Biological Process | Cell Type | IC50 (µM) |

|---|---|---|

| LPS-induced NF-κB activation | RAW 264.7 macrophages | 0.3 |

| Anti-CD40 induced IL-1β production | Mouse BMDMs | 5.7 |

| Anti-CD40 induced IL-6 production | Mouse BMDMs | 2.4 |

In vivo studies have further validated the therapeutic potential of targeting the CD40-TRAF6 interaction with SMI-6860766 in models of inflammatory diseases, such as sepsis and diet-induced obesity. nih.govwhiterose.ac.uk

Mechanistic Insights into Allosteric Modulation and Functional Selectivity of this compound Interactions

While the direct inhibitory effect of SMI-6860766 on the CD40-TRAF6 interaction is established, the precise mechanism of this inhibition, whether it is through competitive binding at the interaction interface or through allosteric modulation, has not been definitively elucidated in the reviewed literature. Allosteric modulators typically bind to a site on a protein that is distinct from the primary active or binding site, inducing a conformational change that alters the protein's activity. Given that SMI-6860766 is a small molecule designed to disrupt a large protein-protein interaction surface, it is plausible that it functions as an allosteric inhibitor. However, without detailed structural biology studies of the SMI-6860766-TRAF6 complex, this remains a hypothesis.

Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate certain signaling pathways downstream of a receptor over others. In the context of SMI-6860766, which is an inhibitor, functional selectivity would imply that it selectively blocks a subset of signaling pathways downstream of CD40. The available data indicates that SMI-6860766 primarily targets the TRAF6-mediated signaling pathway, which is crucial for the pro-inflammatory responses of CD40. The CD40 receptor can also signal through other TRAF family members, such as TRAF2, TRAF3, and TRAF5, which can lead to different cellular outcomes. The binding of SMI-6860766 to TRAF1, TRAF2, and TRAF3 with comparable affinities to TRAF6 suggests a potential for broader effects on TRAF-mediated signaling. However, the current body of research has predominantly focused on the consequences of inhibiting the CD40-TRAF6 axis. Further investigation is required to determine if SMI-6860766 exhibits functional selectivity by differentially modulating the various TRAF-dependent signaling pathways downstream of CD40.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar for C15h11brclno Derivatives

Elucidation of Structure-Activity Relationships for C15H11BrClNO Analogues

A critical examination of available scientific literature reveals a lack of specific studies dedicated to the systematic exploration of the structure-activity relationships of this compound analogues. SAR studies for a given class of compounds typically involve the synthesis and biological evaluation of a library of derivatives to determine how modifications to the molecular scaffold affect their activity. This process helps in identifying the pharmacophore, which is the essential arrangement of functional groups required for biological activity. Without such dedicated studies on this compound, it is not possible to provide a detailed elucidation of its SAR.

Development and Application of QSAR Models for Predictive Biological Activity of this compound Congeners

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The development of a robust QSAR model requires a dataset of compounds with known activities and a set of molecular descriptors that characterize their structural and physicochemical properties.

A search for published research did not yield any specific QSAR models developed for predicting the biological activity of this compound congeners. The creation of such models is contingent on the availability of a sufficient number of structurally related compounds with measured biological data, which appears to be lacking for this particular chemical entity.

Role of Specific Structural Features in Modulating the Activity of this compound

The molecular formula this compound suggests the presence of several key structural features, including a bromine atom, a chlorine atom, and a nitrogen and oxygen atom, likely as part of a larger heterocyclic or substituted aromatic system. In medicinal chemistry, halogens like bromine and chlorine can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The nitrogen and oxygen atoms could be part of functional groups that participate in hydrogen bonding or other key interactions. However, without experimental data from SAR studies on this compound and its derivatives, any discussion on the specific role of these structural features in modulating its biological activity would be purely speculative.

Ligand-Based and Structure-Based SAR/QSAR Approaches in this compound Optimization

In the absence of a known biological target structure, ligand-based drug design approaches are often employed. mdpi.comyoutube.com These methods rely on the knowledge of other molecules that bind to the biological target of interest to develop a pharmacophore model. mdpi.com Conversely, structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. nih.govyoutube.com

While these are powerful strategies in drug discovery, their application to this compound for optimization purposes is not documented in the available literature. The successful implementation of either ligand-based or structure-based SAR/QSAR approaches would first require the identification of a specific biological activity and a set of active analogues for this compound.

Mechanism of Action Studies of C15h11brclno in Preclinical Models

In Vitro Cellular and Biochemical Mechanistic Investigations of C15H11BrClNO

In vitro studies have demonstrated that SMI-6860766 directly impacts immune cell function, particularly in macrophages, which are key players in inflammatory responses associated with metabolic disorders. Research has shown that SMI-6860766, when applied to bone marrow-derived macrophages (BMDMs), dose-dependently suppresses the CD40-induced gene expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) medchemexpress.comjacc.org. Further investigations revealed that this compound also attenuates the expression of other key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), IL-10, IL-12, and inducible nitric oxide synthase (iNOS) jacc.org. Additionally, SMI-6860766 has been observed to reduce the expression of chemokines, specifically CCL2 and CCL5, which are critical for immune cell recruitment jacc.org. The compound also hampers the chemotactic migration of BMDMs, as evidenced by in vitro chemotaxis assays jacc.org. These cellular effects are attributed to SMI-6860766's ability to block the CD40-TRAF6 interaction at the TRAF6 C-terminal domain jacc.orgtandfonline.com.

Table 1: In Vitro Effects of SMI-6860766 on Cytokine and Chemokine Expression in Macrophages

| Cytokine/Chemokine | Effect of SMI-6860766 (CD40-induced) | Source Reference |

| IL-1β | Suppressed | medchemexpress.comjacc.org |

| IL-6 | Suppressed | medchemexpress.comjacc.org |

| TNF-α | Reduced | jacc.org |

| IL-10 | Reduced | jacc.org |

| IL-12 | Reduced | jacc.org |

| iNOS | Reduced | jacc.org |

| CCL2 | Reduced | jacc.org |

| CCL5 | Reduced | jacc.org |

Modulation of Intracellular Signaling Pathways by this compound

SMI-6860766's mechanism of action involves the specific modulation of intracellular signaling cascades initiated by CD40 receptor activation. Studies have indicated that this inhibitor specifically targets the canonical Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Biochemical assays have shown that SMI-6860766 reduces the CD40-induced phosphorylation of key signaling intermediates, including Tak1 and the NF-κB p65 subunit jacc.org. Importantly, these effects were observed without significantly altering the levels of NF-κB2 p52 or the phosphorylation of Extracellular signal-regulated kinases 1/2 (ERK1/2), suggesting a targeted inhibition of the canonical NF-κB signaling cascade jacc.org. This selective inhibition of the canonical NF-κB pathway is central to the compound's ability to suppress pro-inflammatory cytokine and chemokine production. While the broader context of CD40 signaling can involve pathways related to apoptosis, the direct impact of SMI-6860766 on apoptosis has not been detailed in the available literature.

Table 2: Modulation of Signaling Pathways by SMI-6860766

| Pathway Component | Effect of SMI-6860766 (CD40-induced) | Pathway Type | Source Reference |

| Tak1 | Reduced phosphorylation | Signaling Kinase | jacc.org |

| NF-κB p65 | Reduced phosphorylation | Transcription Factor | jacc.org |

| NF-κB p52 | Not affected | Transcription Factor | jacc.org |

| ERK1/2 | Not affected | Signaling Kinase | jacc.org |

Preclinical In Vivo Studies Elucidating the Pharmacological Mechanisms of this compound

Table 3: In Vivo Effects of SMI-6860766 in Diet-Induced Obesity Models

| Parameter Measured | Effect of SMI-6860766 Treatment | Source Reference |

| Weight Gain | No difference | nih.gov |

| Glucose Tolerance | Improved | medchemexpress.comnih.gov |

| Total Leukocytes (CD45+) in Adipose Tissue | Reduced by 69% | tandfonline.comnih.gov |

| CD4+ T cells in Adipose Tissue | Significantly decreased | tandfonline.comnih.gov |

| CD8+ T cells in Adipose Tissue | Significantly decreased | tandfonline.comnih.gov |

| Macrophages in Adipose Tissue | Significantly decreased | tandfonline.comnih.gov |

| Adipose Tissue Inflammation | Reduced | medchemexpress.com |

| Amelioration of Obesity Complications (e.g., insulin (B600854) resistance) | Demonstrated | nih.gov |

Compound List:

| Chemical Name/Identifier | Molecular Formula |

| This compound | This compound |

| SMI-6860766 | This compound |

| TRAF-STOP 6860766 | This compound |

Lead Optimization and Advanced Drug Design Principles Applied to C15h11brclno

Methodologies for Hit-to-Lead and Lead Optimization of C15H11BrClNO Analogues

The transition from a hit compound to a lead involves systematically improving potency, selectivity, and drug-like properties while reducing potential liabilities. For this compound analogues, methodologies would typically include:

Systematic Analogue Synthesis: Based on an initial hit structure, medicinal chemists synthesize a series of related compounds (analogues) by making targeted chemical modifications. For instance, if a specific isoxazole (B147169) derivative with the formula this compound shows initial activity against a target like cyclooxygenase-2 (COX-2) lifesciencesite.comsciencepub.net, analogues would be synthesized by altering substituents on the aromatic rings, modifying the heterocyclic core, or changing the linker groups. Similarly, for benzophenone-based structures with potential antimicrobial activity ontosight.ai, modifications might involve varying halogen positions, introducing different functional groups on the phenyl rings, or altering the amide portion.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features influence biological activity. By testing a series of analogues, researchers can map which parts of the molecule are critical for binding to the target and which can be modified to enhance potency or selectivity. For this compound analogues, this would involve correlating changes in chemical structure with observed changes in biological potency (e.g., IC50 values) or efficacy.

Structure-Property Relationship (SPR) Studies: Beyond potency, leads must possess acceptable physicochemical and pharmacokinetic properties. SPR studies focus on how structural modifications impact parameters such as solubility, permeability, metabolic stability, and plasma protein binding. For example, increasing lipophilicity through the addition of certain groups might enhance cell permeability but could also decrease aqueous solubility or increase off-target binding.

Fragment-Based Drug Discovery (FBDD) and Fragment Elaboration: If an initial hit is identified through FBDD, the process involves growing or linking small molecular fragments that bind to adjacent sites on the target. For a scaffold like this compound, if a fragment library screen identified a smaller piece that could be elaborated into this formula, subsequent optimization would involve adding chemical groups to enhance binding affinity and improve drug-like properties.

Rational Drug Design Approaches for this compound (e.g., Scaffold Hopping, Fragment Replacement, Side-Chain Decoration)

Rational drug design leverages knowledge of the target's structure or the SAR of existing compounds to guide the design of new molecules. Key approaches applicable to this compound analogues include:

Scaffold Hopping: This strategy involves replacing the core chemical structure (scaffold) of a lead compound with a different one that maintains similar spatial arrangements of key pharmacophoric features but may offer improved properties or a novel intellectual property position. For example, if an isoxazole core (found in some this compound compounds lifesciencesite.comsciencepub.net) is associated with certain liabilities, a medicinal chemist might explore a bioisosteric replacement, such as a pyrazole (B372694) or a different heterocyclic system, while retaining the essential aryl substituents that confer activity.

Fragment Replacement: This involves substituting specific chemical fragments within a molecule to optimize interactions with the target or improve physicochemical properties. For a benzophenone (B1666685) derivative (this compound) ontosight.ai, replacing a halogen atom with a different substituent, or modifying the aryl rings with electron-donating or withdrawing groups, constitutes fragment replacement. This can fine-tune electronic distribution, steric fit, and metabolic stability.

Side-Chain Decoration: This approach focuses on modifying the peripheral groups or "side chains" attached to a core scaffold. For a this compound structure, this might involve adding polar groups to enhance solubility, introducing hydrogen bond donors/acceptors to improve target interaction, or altering alkyl chains to modulate lipophilicity and binding affinity. For instance, if a phenyl ring in a dibenzazepine (B1670418) derivative (related to this compound) chemicalbook.comaquigenbio.com is found to interact with a hydrophobic pocket, decorating it with small polar groups could improve water solubility without compromising binding.

Integration of Computational Tools in Lead Optimization Cycles for this compound

Computational chemistry plays a pivotal role in accelerating and refining lead optimization. For this compound-based drug discovery programs, these tools enable predictive modeling and virtual screening:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for this compound analogues, researchers can predict the activity of untested compounds, guiding the synthesis of more potent molecules and prioritizing experimental efforts. For example, a 2D or 3D QSAR model might reveal that the position and electronic nature of the bromine and chlorine atoms, or specific substituents on the aromatic rings, are critical for activity against a target like COX-2 lifesciencesite.comsciencepub.net.

Molecular Docking and Simulation: Docking studies predict the binding orientation and affinity of potential drug molecules within the active site of a target protein. For this compound analogues, docking can help identify which structural modifications are likely to improve binding interactions, such as hydrogen bonding or hydrophobic contacts. Molecular dynamics simulations can further assess the stability of these interactions over time.

ADMET Prediction: Computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early prediction of potential liabilities, such as poor oral bioavailability, rapid metabolism, or toxicity, allows for proactive structural modifications. For example, predicting the likely metabolic pathways or potential for hERG channel blockage for a this compound analogue can guide chemists to design out these undesirable features.

Virtual Screening: Computational methods can screen large libraries of virtual compounds to identify potential hits or leads that fit specific criteria, including possessing the this compound formula or a related scaffold. This can broaden the chemical space explored and identify novel starting points for optimization.

Multi-Parametric Optimization in the Development of this compound-Based Leads

Successful drug development requires balancing multiple, often competing, parameters. Multi-Parametric Optimization (MPO) is a strategic approach to simultaneously improve several properties. For this compound-based leads, this would involve optimizing:

Potency and Selectivity: Enhancing the compound's affinity for the intended biological target while minimizing binding to off-targets to reduce side effects. For example, an isoxazole analogue targeting COX-2 might be optimized to increase its selectivity over COX-1 nih.gov.

Pharmacokinetics (PK): Improving absorption, distribution, and metabolic stability. This could involve modifying lipophilicity, introducing polar groups to enhance solubility, or blocking metabolic "hot spots" to increase half-life. For instance, if a benzophenone derivative (this compound) shows poor aqueous solubility, side-chain decoration with polar functionalities could be employed.

Physicochemical Properties: Optimizing parameters like solubility, permeability, and chemical stability. A compound with the formula this compound might require adjustments to its pKa, logP, or crystal packing to achieve optimal drug-like characteristics.

Safety and Toxicity: Minimizing inherent toxicity or undesirable off-target effects. This is often addressed through computational ADMET predictions and targeted experimental validation.

Illustrative Data Table: Lead Optimization of Isoxazole Analogues (Hypothetical)

Future Perspectives and Emerging Research Avenues for C15h11brclno

Synergistic Research Approaches Involving C15H11BrClNO

This compound offers several avenues for synergistic research. Its role as a reference standard in pharmaceutical analysis aquigenbio.com, synthinkchemicals.com, simsonpharma.com could be leveraged in the development of advanced analytical techniques, potentially in combination with novel separation methods or detection technologies. Furthermore, its identified biological activity as a CD40-TRAF6 inhibitor probechem.com suggests potential for combinatorial therapeutic strategies. Research could explore its synergistic effects when co-administered with other agents targeting inflammatory pathways or immune responses, aiming to enhance therapeutic outcomes in conditions such as atherosclerosis or autoimmune diseases. Additionally, its structural features, including halogen substituents, may lend themselves to synergistic roles in catalysis or as building blocks in the synthesis of complex organic molecules with tailored properties.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) can significantly accelerate the discovery and optimization processes for this compound. AI algorithms can analyze vast datasets to predict novel and efficient synthetic pathways, potentially improving yield, purity, and reducing production costs ontosight.ai, , , matrixscientific.com. ML models can also be employed to predict its physicochemical properties, pharmacokinetic profiles, and potential off-target interactions, thereby streamlining its development for various applications. For its known biological activity probechem.com, AI can facilitate virtual screening to identify synergistic compounds or predict structural modifications that enhance efficacy and specificity. Furthermore, ML can assist in identifying entirely new application areas by correlating its molecular structure with desired material properties or biological targets.

Exploration of Novel Biomedical and Material Science Applications for this compound

Emerging research points towards novel applications for this compound in both biomedical and material science domains. Medically, its function as a specific inhibitor of the CD40-TRAF6 interaction probechem.com positions it as a potential therapeutic candidate for diseases driven by aberrant immune signaling, including inflammatory conditions, autoimmune disorders, and cardiovascular diseases like atherosclerosis. Its previously noted potential for antimicrobial and anti-inflammatory properties ontosight.ai warrants further in-depth investigation through rigorous preclinical studies. In material science, benzophenone (B1666685) derivatives, to which some forms of this compound belong, have found utility as photoinitiators and in photopolymer applications ontosight.ai. Future research could focus on synthesizing novel polymers or functional materials incorporating the this compound scaffold, potentially leading to advanced materials with unique optical, electronic, or responsive characteristics.

Interdisciplinary Collaborations in Advancing this compound Research

The comprehensive advancement of research surrounding this compound necessitates strong interdisciplinary collaborations. Organic chemists and analytical scientists are vital for developing scalable and efficient synthesis methods and for ensuring rigorous characterization and quality control aquigenbio.com, synthinkchemicals.com, simsonpharma.com. Collaboration with pharmacologists and immunologists is crucial to fully elucidate its biological mechanisms, particularly its role in modulating immune pathways probechem.com, and to explore its therapeutic potential in relevant disease models. Material scientists can contribute by designing and synthesizing novel materials that incorporate this compound, while computational chemists and data scientists can leverage AI/ML tools to predict properties and guide experimental design ontosight.ai, , , matrixscientific.com. Such integrated efforts, spanning synthetic chemistry, pharmacology, immunology, and materials science, are key to unlocking the full potential of this compound.

Key Properties of this compound

| Property | Value | Source Reference |

| Molecular Formula | This compound | ontosight.ai, nih.gov, probechem.com |

| Molecular Weight | ~336.6 g/mol | , synthinkchemicals.com, nih.gov, probechem.com |

| CAS Number | 33948-20-8 (for 10-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride) | aquigenbio.com, synthinkchemicals.com, simsonpharma.com |

| Typical Purity | >95% | , |

Compound Names Mentioned

| Common/Chemical Name | Associated CAS Number | Source Reference |

| Bromoacetamide-2-chloro-5-benzophenone | N/A | ontosight.ai |

| Acetamide, N-(2-benzoyl-4-bromophenyl)-2-chloro- | N/A | ontosight.ai |

| N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide | N/A | |

| (2E)-N-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide | N/A | |

| 10-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | 33948-20-8 | aquigenbio.com, synthinkchemicals.com, simsonpharma.com |

| (4-Bromoisoindolin-2-yl)(4-chlorophenyl)methanone | N/A | nih.gov |

| (4-Bromoisoindolin-2-yl)(2-chlorophenyl)methanone | N/A | matrixscientific.com |

| TRAF-STOP 6860766 | N/A | probechem.com |

| 3-[(4-Bromo-2-chlorophenyl)amino]-1-phenyl-2-propen-1-one | N/A | probechem.com |

Q & A

Q. How should researchers design a multi-institutional study to validate conflicting bioactivity results for C15H11BrClNO?

- Methodological Answer : Standardize protocols (e.g., cell culture media, incubation times) across labs using SOPs. Distribute aliquots from a central batch to minimize batch variability. Apply meta-analysis tools (e.g., random-effects models) to quantify heterogeneity. Publish raw datasets and analysis code in FAIR-aligned repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.